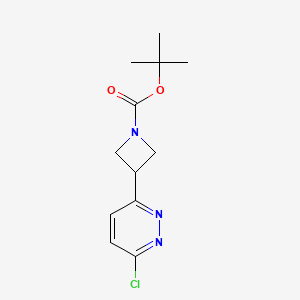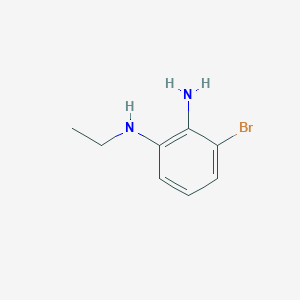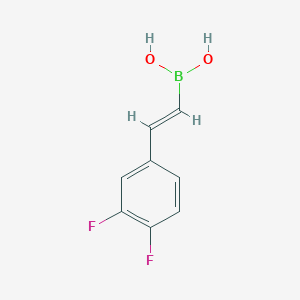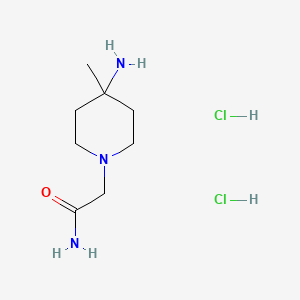
4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane: is an organic compound characterized by the presence of a bromoethyl group attached to a tetramethyloxane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane typically involves the bromination of an appropriate precursor. One common method is the reaction of 2,2,6,6-tetramethyloxane with bromoethane in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Oxidation: Products include oxides or ketones.
Reduction: Products include ethyl derivatives.
Aplicaciones Científicas De Investigación
4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane involves its interaction with molecular targets through its bromoethyl group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. The compound’s reactivity can disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
2-Bromoethyl acrylate: Similar in structure but contains an acrylate group.
4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine: Contains a phenoxy and tetrafluoropyridine group.
Uniqueness: 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane is unique due to its tetramethyloxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bromoethyl compounds and contributes to its specific reactivity and applications.
Propiedades
Fórmula molecular |
C11H21BrO |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
4-(2-bromoethyl)-2,2,6,6-tetramethyloxane |
InChI |
InChI=1S/C11H21BrO/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h9H,5-8H2,1-4H3 |
Clave InChI |
BJOVZOMDHKUSCV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(O1)(C)C)CCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B13455182.png)
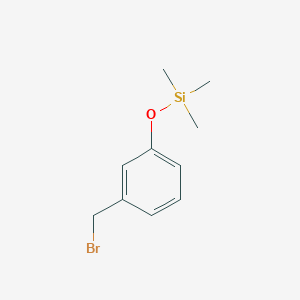
![2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13455184.png)
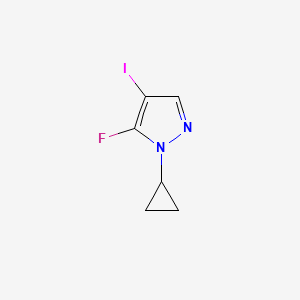

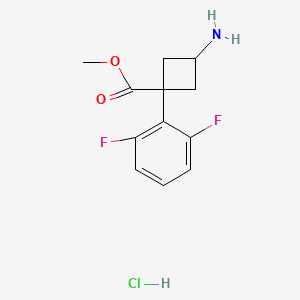
![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
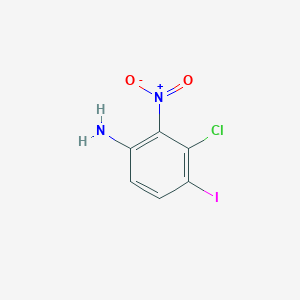
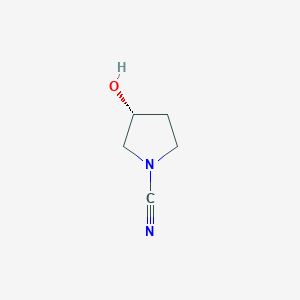
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)
